molecular formula C8H7F2NO2 B13020896 Ethyl 2,5-difluoroisonicotinate

Ethyl 2,5-difluoroisonicotinate

Cat. No.: B13020896
M. Wt: 187.14 g/mol
InChI Key: OGAODZSFAJEBIJ-UHFFFAOYSA-N
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Description

Ethyl 2,5-difluoroisonicotinate ( 1214387-10-6) is a high-value fluorinated pyridine derivative with a molecular formula of C8H7F2NO2 and a molecular weight of 187.14 g/mol . This compound serves as a versatile ester building block in organic synthesis, particularly in the synthesis of N-difluoromethylated pyridines, which are privileged scaffolds in medicinal chemistry and agrochemicals . The strategic incorporation of fluorine atoms at the 2- and 5- positions of the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a critical intermediate for developing novel pharmaceutical candidates and bioimaging probes . Researchers utilize this ester in metal-free difluoromethylation reactions with reagents like ethyl bromodifluoroacetate to create compounds with improved binding affinity and bioavailability . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

ethyl 2,5-difluoropyridine-4-carboxylate

InChI

InChI=1S/C8H7F2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3

InChI Key

OGAODZSFAJEBIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1F)F

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation and Selective Dechlorination Route

One of the primary methods involves starting from 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester, followed by selective catalytic hydrogenation to remove one chlorine atom, yielding ethyl 2-chloro-5-fluoroisonicotinate, which can be further transformed to the difluoro derivative.

  • Catalysts Used: Lindlar catalyst, Raney nickel, or palladium on carbon (Pd-C) are employed for selective hydrogenation and dechlorination.

  • Reaction Conditions: The reaction is typically carried out in solvents such as ethanol, ethyl acetate, or tetrahydrofuran (THF) at temperatures ranging from 20 to 50 °C under normal to 5 atm hydrogen pressure.

  • Additives: Alkaline agents like triethylamine or trimethylamine are added to facilitate selective dechlorination.

  • Yields: The yield of ethyl 2-chloro-5-fluoroisonicotinate varies depending on the catalyst and conditions, with reported yields of 25% to 43% after purification by column chromatography.

Table 1: Catalytic Hydrogenation Conditions and Yields

Catalyst Solvent Temperature (°C) Pressure (atm) Additive Yield (%) Reference
Lindlar catalyst Ethyl acetate 20-50 1-5 Triethylamine 43
5% Pd-C Ethyl acetate Room temperature 1 Triethylamine 43
5% Raney nickel Ethyl acetate 40 1 Triethylamine 25

Direct Fluorination and Esterification

Another approach involves direct fluorination of isonicotinic acid derivatives followed by esterification to introduce the ethyl ester group. This method uses elemental fluorine diluted with nitrogen gas to moderate the reaction and avoid side products.

  • Fluorination Conditions: Fluorine gas (5-10% in nitrogen) is bubbled into a stirred solution of the pyridine derivative at temperatures between 0 and 30 °C to maintain solubility and minimize side reactions.

  • Post-Fluorination Processing: The reaction mixture is acidified (e.g., with concentrated HCl) to precipitate the fluorinated acid, which is then esterified to the ethyl ester.

  • Advantages: This method allows for the introduction of fluorine atoms even in the presence of electron-withdrawing groups on the pyridine ring, which is challenging for other fluorination reagents.

  • Limitations: Pyridine derivatives with halogen substitution at the 4-position are generally unstable under these conditions, requiring careful control.

Cross-Coupling and Functional Group Transformations

Recent synthetic strategies involve palladium-catalyzed cross-coupling reactions to assemble complex fluorinated nicotinate derivatives, which can be adapted for this compound synthesis.

  • Example: Suzuki-Miyaura coupling of 4-bromo-2,5-difluorobenzyl derivatives with ethyl 2-methyl-5-boronate nicotinate analogs, followed by hydrolysis and esterification steps.

  • Reaction Media: Mixtures of 1,4-dioxane/water or THF/methanol/water are used to optimize solubility and reaction rates.

  • Yields: High yields (up to 90%) are reported for intermediate esters, with subsequent functionalization steps achieving yields around 94%.

  • Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and purity.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Disadvantages Typical Yield (%)
Catalytic Hydrogenation Selective dechlorination Mild conditions, selective Moderate yield, catalyst cost 25-43
Direct Fluorination + Esterification Elemental fluorine gas usage High fluorination efficiency Safety concerns, substrate limitations ~50 (acid), esterification varies
Cross-Coupling & Functionalization Pd-catalyzed coupling, multi-step High yield, versatile functionalization Multi-step, requires expensive catalysts Up to 90 (intermediates)

Research Findings and Notes

  • The selective hydrogenation method is well-documented in patents and provides a practical route for industrial synthesis, though yields can be improved by optimizing catalyst loading and reaction time.

  • Direct fluorination methods offer a one-step fluorination advantage but require stringent control of reaction parameters to avoid side reactions and degradation.

  • Cross-coupling methods, while more complex, allow for the introduction of diverse substituents and high purity products, making them suitable for advanced pharmaceutical intermediates.

  • Analytical techniques such as 1H NMR, LC-MS, and TLC are essential for confirming the structure and purity of this compound and its intermediates.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-difluoroisonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products:

    Substitution: Products with nucleophiles replacing the fluorine atoms.

    Reduction: Ethyl 2,5-difluoroisonicotinol.

    Oxidation: 2,5-difluoroisonicotinic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,5-difluoroisonicotinate serves as an important building block in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances biological activity, making it a candidate for developing drugs targeting various diseases, including cancer and infectious diseases. The presence of fluorine can improve the pharmacokinetic properties of potential drug candidates by increasing their metabolic stability and bioavailability.

Case Study: Anticancer Activity
Research has indicated that derivatives of isonicotinic acid exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit tumor cell proliferation. In vitro studies have shown that compounds with similar structures to this compound demonstrate promising results against various cancer cell lines .

Biological Studies

The compound is being explored for its antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells

Materials Science

In materials science, this compound is being studied for its potential use in creating advanced materials, including polymers and coatings. The unique properties imparted by fluorine atoms can enhance material performance, such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl 2,5-difluoroisonicotinate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and binding affinity to biological molecules. The ester group can undergo hydrolysis to release the active isonicotinic acid, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Position and Functional Group Variations

Ethyl 2,5-difluoroisonicotinate belongs to the isonicotinate ester family, characterized by a pyridine ring with ester and fluorine substituents. Key structural analogs include:

Compound Name Substituents Key Features Reference
This compound 2-F, 5-F, ethyl ester Pyridine ring with fluorine at positions 2 and 5; molecular weight 187.14
Methyl 2,3-difluoroisonicotinate 2-F, 3-F, methyl ester Fluorine at positions 2 and 3; shorter ester chain
Ethyl 2,6-dibromoisonicotinate 2-Br, 6-Br, ethyl ester Bromine substituents instead of fluorine
Succinimide derivatives (1–4) Cyclopentane/cyclohexane + succinimide β-ketoester core fused with succinimide ring; antimicrobial/anthelmintic

Key Observations :

  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances metabolic stability compared to bromine .
  • Ester Chain Length : Ethyl esters (vs. methyl) may improve lipophilicity and membrane permeability .
  • Core Structure : Succinimide derivatives (compounds 1–4) differ fundamentally but share ester functionalities linked to bioactive moieties .

Antimicrobial Activity

While this compound’s antimicrobial data are unavailable, structurally related compounds exhibit potent activity:

Table 1: Minimum Inhibitory Concentrations (MICs) of Succinimide Derivatives
Compound E. coli (mg/ml) S. aureus (mg/ml) K. pneumoniae (mg/ml) E. sakazakii (mg/ml)
1 0.125 0.083 0.073 0.109
2 0.13 ± 0.00 0.08 ± 0.03 0.11 ± 0.07 0.10 ± 0.02
Ceftazidime (Std.) 0.00 0.015 ± 0.00 0.036 ± 0.013 0.031 ± 0.00
  • Compound 2 showed the strongest activity against S. aureus (MIC 0.08 mg/ml), comparable to ceftazidime .
  • Mechanism : Succinimide derivatives inhibit bacterial enzymes (e.g., β-lactamase NDM-1) via hydrogen bonding and π-π interactions with active-site residues (His250, Zn ions) .

Anthelmintic Activity

Table 2: Anthelmintic Activity of Succinimide Derivatives
Compound P. posthuma (Death Time) A. galli (Death Time) Albendazole (Std.)
4 12.4 ± 0.5 min 15.2 ± 0.8 min 28.7 ± 0.9 min
1 14.2 ± 0.3 min 17.8 ± 0.6 min -
  • Compound 4 outperformed albendazole, suggesting that ester-linked succinimides disrupt parasite neuromuscular functions .

Cytotoxicity

Succinimide derivatives exhibit low cytotoxicity (LC₅₀: 280–765 µg/ml) compared to etoposide (LC₅₀: 9.8 µg/ml), indicating safer profiles for therapeutic use .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound 187.14 ~1.5 (estimated) Low aqueous
Succinimide derivatives 300–350 ~2.0–3.0 Moderate in DCM
  • Lipophilicity : Ethyl esters (e.g., this compound) may exhibit better tissue penetration than methyl analogs .

Biological Activity

Ethyl 2,5-difluoroisonicotinate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8F2N2O2C_8H_8F_2N_2O_2 and a molecular weight of approximately 186.16 g/mol. The presence of two fluorine atoms at the 2 and 5 positions of the nicotinic acid structure contributes to its enhanced lipophilicity and metabolic stability, which are critical for its biological efficacy.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

  • Microwave-Assisted Synthesis : This method involves the reaction of isonicotinic acid derivatives with fluorinated reagents under microwave irradiation, leading to improved yields and reaction times.
  • Condensation Reactions : this compound can also be synthesized through condensation reactions with N-ethyl-N,N-diisopropylamine in solvents like N-methylpyrrolidin-2-one.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with fluorinated aromatic rings often demonstrate enhanced binding affinity to biological targets, which may lead to improved efficacy against various pathogens. For instance, derivatives of this compound have been tested for their antimicrobial effects against bacteria and fungi, showing promising results in inhibiting growth .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds similar in structure have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms significantly influences the biological activity of this compound. Research has shown that fluorination can enhance the compound's interaction with specific biological targets. For example:

  • Binding Affinity : The presence of fluorine alters the electronic characteristics of the molecule, improving its binding affinity to enzymes and receptors involved in various biological processes .
  • Selectivity : Fluorinated compounds often exhibit increased selectivity towards their targets, which is crucial for minimizing side effects in therapeutic applications.

Antiviral Activity

A study exploring similar pyridine derivatives demonstrated a significant improvement in antiviral activity when polar groups were introduced at specific positions on the pyridine ring. For instance, compounds with modifications at the 5-position showed a marked increase in potency against viral targets . This suggests that this compound may also possess antiviral properties worth further investigation.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary data indicate that compounds with similar structures exhibit favorable pharmacokinetic profiles, including extended half-lives and effective tissue distribution . These findings underscore the importance of conducting comprehensive studies to evaluate the clinical relevance of this compound.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of this compound compared to structurally related compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityBinding Affinity
This compoundSignificantModerateHigh
Methyl 6-(bromomethyl)nicotinateModerateLowModerate
Dihydroquinazolinone derivativesHighSignificantVery High

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